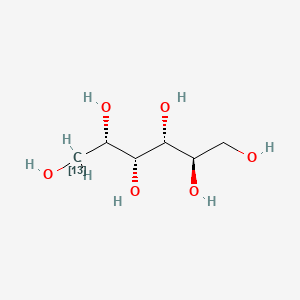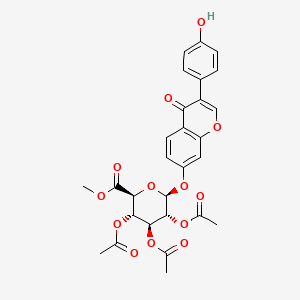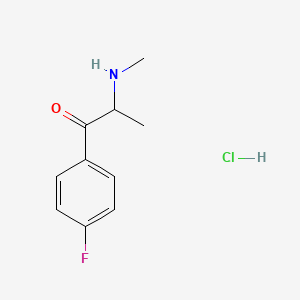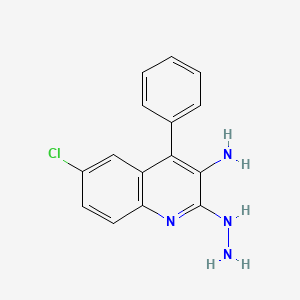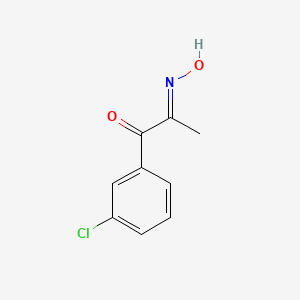
adamantyl-1,2-dioxetane phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantyl-1,2-dioxetane phosphate is a chemiluminescent substrate used primarily in biochemical assays. It is known for its ability to emit light upon decomposition, making it a valuable tool in various diagnostic and research applications. The compound is particularly useful in enzyme-linked immunosorbent assays (ELISA) and other non-radioactive labeling systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adamantyl-1,2-dioxetane phosphate typically involves the formation of the dioxetane ring followed by the introduction of the adamantyl group. The process begins with the preparation of a suitable precursor, such as an adamantylidene-adamantane derivative. This precursor undergoes a series of reactions, including oxidation and cyclization, to form the dioxetane ring. The final step involves the phosphorylation of the dioxetane to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: Adamantyl-1,2-dioxetane phosphate primarily undergoes chemiluminescent decomposition. This reaction is triggered by the cleavage of the phosphate group, leading to the formation of an excited state intermediate that emits light as it returns to the ground state .
Common Reagents and Conditions: The decomposition reaction is typically catalyzed by alkaline phosphatase, an enzyme that cleaves the phosphate group. The reaction conditions often involve a buffered aqueous solution at a pH suitable for enzyme activity .
Major Products Formed: The major products of the chemiluminescent decomposition of this compound include adamantanone and a phosphate ion. The light emission is a result of the transition of the excited state intermediate to the ground state .
Scientific Research Applications
Adamantyl-1,2-dioxetane phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of adamantyl-1,2-dioxetane phosphate involves the enzymatic cleavage of the phosphate group by alkaline phosphatase. This cleavage generates an unstable dioxetane intermediate that decomposes to form an excited state carbonyl compound. The return of this compound to the ground state results in the emission of light, which is detected and measured in various assays .
Comparison with Similar Compounds
Peroxyoxalate: Used in chemiluminescent assays but requires different reagents and conditions compared to adamantyl-1,2-dioxetane phosphate.
Firefly luciferin: A bioluminescent compound used in biological assays, with a different mechanism involving the enzyme luciferase.
Uniqueness: this compound is unique due to its high stability and efficiency in aqueous environments, making it particularly suitable for biological and medical applications. Its ability to produce a strong and stable chemiluminescent signal under mild conditions sets it apart from other chemiluminescent compounds .
Properties
CAS No. |
144210-50-4 |
|---|---|
Molecular Formula |
C12H20O5P+ |
Molecular Weight |
275.261 |
IUPAC Name |
3-(1-adamantyl)dioxetane;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C12H18O2.HO3P/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-13-14-11;1-4(2)3/h8-11H,1-7H2;(H-,1,2,3)/p+1 |
InChI Key |
NLFNQKGARHIBQY-UHFFFAOYSA-O |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4COO4.O[P+](=O)O |
Synonyms |
adamantyl-1,2-dioxetane phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)
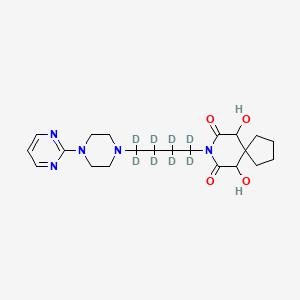
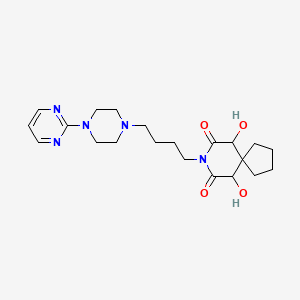
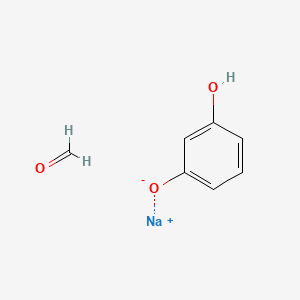
![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)
![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)
